Biochemical Potency of Active Moiety ARQ 680 Against RAF Kinases
The active metabolite of ARQ-736, ARQ 680, is a potent pan-RAF inhibitor with distinct potency against wild-type BRAF, mutant BRAF(V600E), and CRAF. Its balanced pan-RAF inhibitory profile is a key differentiator from first-generation inhibitors that show more variable potency across RAF isoforms [1].
| Evidence Dimension | Biochemical IC50 against RAF isoforms |
|---|---|
| Target Compound Data | IC50 = 2.6 nM (BRAF wild-type), 2.7 nM (BRAF V600E), 7.3 nM (CRAF) |
| Comparator Or Baseline | Vemurafenib (PLX 4032): IC50 = 31 nM (BRAF V600E), 48 nM (CRAF); Dabrafenib: IC50 = 0.6 nM (BRAF V600E), 5.0 nM (CRAF) |
| Quantified Difference | ARQ 680 shows sub-3 nM potency across all three RAF isoforms, demonstrating a balanced pan-RAF inhibition profile. Vemurafenib is ~11x less potent against BRAF V600E and ~6.5x less potent against CRAF. Dabrafenib is more potent against BRAF V600E but ~1.8x less potent against CRAF relative to ARQ 680. |
| Conditions | In vitro biochemical kinase activity assays. |
Why This Matters
A balanced pan-RAF inhibition profile may mitigate pathway reactivation and resistance mechanisms that arise with selective BRAF inhibitors.
- [1] Chen, C-R., et al. (2011). Abstract 3565: Abrogation of the paradoxical activation of the MAPK pathway following RAF inhibition by ARQ 680, a potent inhibitor of the RAF family of serine/threonine kinases. Cancer Research, 71(8_Supplement): 3565. View Source
